N4-Substituted Triazole Scaffold: A Distinct Regioisomeric Class with Different Coordination Chemistry Compared to N1-Linked Aromatase Inhibitors
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine contains a 1,2,4-triazole ring substituted at the N4 position, whereas clinically established triazole-based aromatase inhibitors such as letrozole, vorozole, and anastrozole are exclusively N1-substituted [1]. This regioisomeric distinction is functionally consequential: N1-substituted triazoles coordinate to the heme iron of CYP19A1 (aromatase) via the N4 nitrogen lone pair, enabling potent enzyme inhibition (letrozole IC50 = 11.5 nM; vorozole Ki = 1.0 nM) [2]. In contrast, N4-substituted triazoles present a distinct nitrogen array (N1 and N2 available for coordination, N4 blocked), which may preclude or alter heme-iron binding while enabling alternative metal coordination geometries [3]. The target compound therefore occupies a different region of chemical space, offering a regioisomerically unique scaffold for applications requiring non-heme coordination motifs or binding modes distinct from N1-linked triazoles.
| Evidence Dimension | Triazole substitution regiochemistry |
|---|---|
| Target Compound Data | N4-substituted 1,2,4-triazole (triazole ring attached via N4 position) |
| Comparator Or Baseline | Letrozole, vorozole, anastrozole: N1-substituted 1,2,4-triazoles |
| Quantified Difference | N4 vs. N1 substitution—qualitative difference in nitrogen lone-pair availability, coordination geometry, and hydrogen-bonding capacity |
| Conditions | Structural analysis; class-level comparison |
Why This Matters
Procurement selection must consider regiochemistry when the intended application requires specific metal coordination (e.g., heme-iron binding in CYP enzymes) or receptor-ligand interactions sensitive to triazole orientation.
- [1] Uzmez ZL, Osmaniye D, Ozkay Y, Kaplancıklı ZA. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Med Chem. 2025;21(4):309-318. View Source
- [2] Wiseman LR, Spencer CM. Vorozole. Drugs Aging. 1997 Sep;11(3):245-50; discussion 251-2. View Source
- [3] Okada M, Kawaminami E, Yoden T, Kudou M, Isomura Y. Triazolylated tertiary amine compound or salt thereof. U.S. Patent 5,674,886. October 7, 1997. View Source
